molecular formula C8H9BrFNO B13193152 6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine

6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine

Cat. No.: B13193152
M. Wt: 234.07 g/mol
InChI Key: WHIJZFRWWMCOCL-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine is a halogenated pyridine derivative characterized by substituents at positions 2, 3, and 6 of the pyridine ring. The bromine atom at position 6 confers electrophilic reactivity, while the fluorine at position 2 and the bulky isopropyloxy group at position 3 influence electronic and steric properties. This compound is primarily used in pharmaceutical and agrochemical synthesis, particularly as a building block for fluorinated heterocycles .

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

6-bromo-2-fluoro-3-propan-2-yloxypyridine

InChI

InChI=1S/C8H9BrFNO/c1-5(2)12-6-3-4-7(9)11-8(6)10/h3-5H,1-2H3

InChI Key

WHIJZFRWWMCOCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine typically involves the reaction of 2-fluoro-3-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Amino-substituted pyridines.

Scientific Research Applications

6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

6-Bromo-3-fluoro-2-formylpyridine (CAS 885267-36-7)
  • Substituents : Bromo (C6), fluoro (C3), formyl (C2).
  • Key Differences : The formyl group at C2 enhances electrophilicity compared to the isopropyloxy group in the target compound. Fluorine at C3 (vs. C2 in the target) alters resonance effects, reducing electron density at adjacent positions. This compound is utilized in aldehyde-mediated cross-coupling reactions .
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine
  • Substituents : Bromo (C6), chloro (C2), trimethylsilyl (C3).
  • Key Differences : The chloro group is less electronegative than fluorine, leading to weaker electron-withdrawing effects. The trimethylsilyl group provides steric protection and silicon-based reactivity, contrasting with the oxygen-linked isopropyloxy group in the target compound. This derivative is used in silylation reactions .

Steric and Functional Group Comparisons

6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
  • Substituents : Bromo (C6), methoxy (C2), 4-methylimidazolyl (C3).
  • Key Differences: The methoxy group (electron-donating) at C2 increases ring electron density compared to fluorine. The imidazolyl group introduces hydrogen-bonding capability, unlike the non-polar isopropyloxy group. Applications include kinase inhibitor synthesis .
6-Bromo-2-chloro-3-methyl-4-(dioxaborolanyl)pyridine (CAS 1010101-11-7)
  • Substituents : Bromo (C6), chloro (C2), methyl (C3), boronate ester (C4).
  • Key Differences : The boronate ester enables Suzuki-Miyaura cross-coupling, a feature absent in the target compound. The methyl group at C3 offers minimal steric hindrance compared to isopropyloxy. This derivative is critical in boron-based medicinal chemistry .

Fluorinated Pyridine Analogs

2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1)
  • Substituents : Bromo (C2), trifluoromethyl (C6).
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, deactivating the ring more effectively than the target’s fluorine and bromo combination. This compound is a precursor for fluorinated agrochemicals .
N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide
  • Substituents : Fluoro (C5), hydroxyl (C3), pivalamide (C2).
  • Key Differences : The hydroxyl and amide groups enable hydrogen bonding, impacting solubility and biological activity. Unlike the target compound, this derivative lacks bromine, limiting its use in halogenation reactions .

Structural and Crystallographic Insights

Crystallographic data from related bromopyridines (e.g., 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl) derivatives) reveal that bulky substituents like isopropyloxy induce torsional strain, increasing dihedral angles between the pyridine ring and substituents by 10–15° compared to smaller groups (e.g., methoxy) . Bond lengths for C-Br (1.89–1.92 Å) and C-F (1.34–1.38 Å) remain consistent across analogs, confirming minimal electronic variation from substituent position .

Commercial Availability and Pricing

  • 6-Bromo-2-chloro-4-iodopyridin-3-amine : Priced at $400/g (1 g scale), reflecting the cost of multiple halogens and amine functionality .
  • N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide : Priced at $420/g, highlighting the premium for fluorinated and amide-containing derivatives .
  • Target Compound : While pricing data is unavailable, analogs suggest a range of $300–500/g due to bromine and fluorine content.

Biological Activity

6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and fluorine atoms, along with a propan-2-yloxy group. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets within cells, including enzymes and receptors. The presence of halogen substituents, such as bromine and fluorine, can enhance the compound's binding affinity and metabolic stability, potentially leading to increased efficacy in therapeutic applications .

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anticancer Potential : There is emerging evidence that compounds with similar structural motifs have shown anticancer activity by inhibiting specific pathways involved in tumor growth and metastasis .

Antimicrobial Activity

A study investigated the antimicrobial effects of various pyridine derivatives, including this compound. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics.

CompoundTarget BacteriaZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Anticancer Activity

In vitro studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study reported that these compounds induce apoptosis in human breast cancer cells by activating caspase pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Apoptosis induction
HeLa (Cervical Cancer)30Cell cycle arrest

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